molecular formula C19H15ClN4O2 B2788086 4-chloro-N-[(furan-2-yl)methyl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 899952-69-3

4-chloro-N-[(furan-2-yl)methyl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No.: B2788086
CAS No.: 899952-69-3
M. Wt: 366.81
InChI Key: WPCSXUHLYDGUEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-[(furan-2-yl)methyl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with various substituents such as a furan-2-ylmethyl group, a phenyl group, and a carboxamide group. The presence of these functional groups contributes to its diverse chemical and biological properties.

Preparation Methods

The synthesis of 4-chloro-N-[(furan-2-yl)methyl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide typically involves a series of organic reactions One common synthetic route starts with the preparation of the pyrazole ring, followed by its fusion with a pyridine ringIndustrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like amines. .

Scientific Research Applications

4-chloro-N-[(furan-2-yl)methyl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the pyrazole and pyridine rings allows it to bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound’s derivatives .

Comparison with Similar Compounds

Similar compounds to 4-chloro-N-[(furan-2-yl)methyl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide include other pyrazolopyridine derivatives. These compounds share the core pyrazolopyridine structure but differ in their substituents. For example:

Properties

IUPAC Name

4-chloro-N-(furan-2-ylmethyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O2/c1-12-16-17(20)15(19(25)22-10-14-8-5-9-26-14)11-21-18(16)24(23-12)13-6-3-2-4-7-13/h2-9,11H,10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPCSXUHLYDGUEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NCC3=CC=CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.